molecular formula C19H15NO3S2 B2930452 N-((5-(thiophen-2-yl)furan-2-yl)methyl)naphthalene-1-sulfonamide CAS No. 2034249-58-4

N-((5-(thiophen-2-yl)furan-2-yl)methyl)naphthalene-1-sulfonamide

Cat. No.: B2930452
CAS No.: 2034249-58-4
M. Wt: 369.45
InChI Key: YDFVNKQHGXCTMI-UHFFFAOYSA-N
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Description

N-((5-(Thiophen-2-yl)furan-2-yl)methyl)naphthalene-1-sulfonamide is a sulfonamide derivative featuring a naphthalene core linked to a bifunctional heterocyclic system (thiophene-furan). Its synthesis involves gold(I)-catalyzed reactions, as demonstrated in the preparation of intermediates like 4-Methyl-N-(prop-2-yn-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide (int-8) (65% yield over three steps, decomposition at 127–131°C) and 4-Methyl-N-(3-phenylprop-2-yn-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide (1l) (71% yield, mp 90–92°C) . Key physical properties include:

  • Molecular formula: C₂₀H₁₇NO₃S₂ (exact mass varies with substituents).
  • Chromatographic behavior: Rf values range from 0.23 to 0.46 depending on solvent systems (e.g., 9:1 PE/EtOAc for 1l) .

Properties

IUPAC Name

N-[(5-thiophen-2-ylfuran-2-yl)methyl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3S2/c21-25(22,19-9-3-6-14-5-1-2-7-16(14)19)20-13-15-10-11-17(23-15)18-8-4-12-24-18/h1-12,20H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFVNKQHGXCTMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCC3=CC=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-2-yl)furan-2-yl)methyl)naphthalene-1-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation of thiophene and furan derivatives with naphthalene-1-sulfonyl chloride under basic conditions. The reaction may proceed through the formation of intermediate compounds, which are then subjected to further functionalization to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of advanced catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene and furan moieties are susceptible to oxidation under controlled conditions:

Reaction Type Reagents/Conditions Major Products Key Observations
Thiophene oxidationKMnO₄, H₂O₂ (in H₂SO₄, 50–80°C)Thiophene-1,1-dioxide derivativeSelective oxidation of thiophene to sulfone, preserving furan integrity.
Furan ring oxidationmCPBA (in DCM, 0°C to RT)Furan epoxide or diketoneEpoxidation favored at lower temperatures .
Sulfonamide oxidationOzone (O₃) in MeOH/H₂ONaphthalene-1-sulfonic acidDegradation of sulfonamide to sulfonic acid under harsh conditions .

Mechanistic Insight : Thiophene oxidation proceeds via electrophilic attack on sulfur, forming a sulfoxide intermediate before full conversion to sulfone. Furan oxidation involves epoxidation through radical intermediates under electrochemical conditions .

Reduction Reactions

Reductive transformations target the sulfonamide and heterocyclic systems:

Reaction Type Reagents/Conditions Major Products Key Observations
Sulfonamide reductionLiAlH₄ (THF, reflux)Secondary amine derivativeComplete reduction of sulfonamide to amine .
Catalytic hydrogenationH₂ (1 atm), Pd/C (in EtOH)Tetrahydrothiophene-furan hybridSelective saturation of thiophene ring .

Critical Note : LiAlH₄ reduction requires anhydrous conditions to avoid competing hydrolysis. Hydrogenation preserves the furan ring due to its aromatic stability .

Substitution Reactions

The sulfonamide group and methylene linker participate in nucleophilic substitutions:

Reaction Type Reagents/Conditions Major Products Key Observations
Sulfonamide N-alkylationR-X (alkyl halide), K₂CO₃ (DMF, 80°C)N-alkylated sulfonamideRegioselective alkylation at sulfonamide nitrogen .
Methylene linker substitutionSOCl₂ (neat, 60°C), followed by R-NH₂Amide or urea derivativesChlorination of methylene followed by nucleophilic attack .

Mechanistic Pathway : Nickel-catalyzed cross-electrophile coupling (XEC) enables intramolecular cyclopropanation via invertive S<sub>N</sub>2-type displacement at the methylene carbon .

Coupling Reactions

The aromatic and heteroaromatic systems engage in cross-coupling:

Reaction Type Reagents/Conditions Major Products Key Observations
Suzuki-Miyaura couplingAr-B(OH)₂, Pd(PPh₃)₄ (K₂CO₃, dioxane)Biaryl-functionalized derivativeCompatible with naphthalene sulfonamide .
Sonogashira couplingAlkyne, CuI, Pd(PPh₃)₂Cl₂ (Et₃N, THF)Alkyne-substituted analogRequires protection of sulfonamide NH .

Key Limitation : Direct C–H activation of naphthalene is hindered by steric bulk; coupling occurs preferentially at the furan-thiophene system .

Acid/Base-Mediated Reactions

The sulfonamide group exhibits pH-dependent reactivity:

Reaction Type Reagents/Conditions Major Products Key Observations
Sulfonamide hydrolysisConc. HCl (reflux)Naphthalene-1-sulfonic acid + amineComplete cleavage under strong acidic conditions .
DeprotonationLDA (THF, −78°C)Sulfonamide anionEnables further alkylation or acylation .

Stability Note : The compound resists hydrolysis under neutral or mildly acidic conditions due to the electron-withdrawing naphthalene group.

Photochemical and Electrochemical Reactions

Emerging methodologies offer unique pathways:

Reaction Type Reagents/Conditions Major Products Key Observations
Electrochemical C–H imidationElectrolysis (Pt electrodes), BF₃·Et₂ONaphthalene-imidated derivativeN-radical addition pathway achieves regioselectivity .
UV-induced cycloadditionUV light (254 nm), eosin YFuran-thiophene fused cycloadduct[2+2] cycloaddition dominant under photo conditions .

Mechanistic Highlight : Electrochemical oxidation generates N-centered radicals for C–N bond formation without external oxidants .

Scientific Research Applications

N-((5-(thiophen-2-yl)furan-2-yl)methyl)naphthalene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical assays and studies.

    Medicine: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug development.

    Industry: It can be used in the production of organic semiconductors, light-emitting diodes (LEDs), and other advanced materials.

Mechanism of Action

The mechanism of action of N-((5-(thiophen-2-yl)furan-2-yl)methyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Sulfonamide Group

Compound Name Molecular Formula Substituent Melting Point (°C) Yield (%) Key Reference
N-((5-(Thiophen-2-yl)furan-2-yl)methyl)naphthalene-1-sulfonamide (int-8) C₂₁H₁₉NO₃S Propargyl (C≡CH) 127–131 (decomp.) 65
4-Methyl-N-(3-phenylprop-2-yn-1-yl)-N-... (1l) C₂₈H₂₅NO₄S Phenylpropargyl (C≡CPh) 90–92 71
N-[2-{[(2Z)-2-benzylidenehydrazinyl]carbonyl}-5-nitronaphtho[2,1-b]furan-1-yl]acetamide C₂₃H₁₈N₄O₅ Benzylidenehydrazine Not reported Not reported

Key Observations :

  • Propargyl vs. Phenylpropargyl : The phenylpropargyl group in 1l lowers the melting point (90–92°C vs. 127–131°C in int-8 ), likely due to increased steric hindrance reducing crystallinity .

Heterocyclic Modifications

Compound Name Core Heterocycles Biological Activity Molecular Weight Reference
N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)furan-2-sulfonamide (100) Benzo[d]thiazole, thiophene, furan Anthrax lethal factor inhibition ~430 g/mol
N-((5-(Furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide Furan, thiophene, tetrahydronaphthalene Not reported 403.5 g/mol

Key Observations :

  • Benzo[d]thiazole Incorporation : Compound 100 demonstrates the importance of fused heterocycles (e.g., benzo[d]thiazole) in enhancing target binding, a feature absent in the target compound but relevant for structure-activity relationship (SAR) studies .
  • Tetrahydronaphthalene vs. Naphthalene : Saturation of the naphthalene ring (as in ) reduces molecular weight (403.5 g/mol vs. ~430 g/mol in the target compound) and may improve solubility .

Sulfonamide Positional Isomerism

Compound Name Sulfonamide Position Key Properties Reference
This compound Naphthalene-1-sulfonamide Higher melting point, gold-catalyzed synthesis
(E)-2-(5-Fluoro-1-(4-(methylthio)benzylidene)-1H-inden-3-yl)-N-(naphthalen-2-ylsulfonyl)acetamide (21f) Naphthalene-2-sulfonamide COX-1 selectivity

Key Observations :

  • Positional Effects : Naphthalene-1-sulfonamide derivatives (target compound) exhibit distinct reactivity in gold-catalyzed systems compared to naphthalene-2-sulfonamide analogs like 21f , which show cyclooxygenase-1 (COX-1) inhibitory activity .

Biological Activity

N-((5-(thiophen-2-yl)furan-2-yl)methyl)naphthalene-1-sulfonamide, a sulfonamide derivative, has garnered attention due to its potential biological activities. This compound combines a naphthalene sulfonamide structure with thiophene and furan moieties, which are known for their diverse pharmacological properties. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic effects, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H14N2O2SC_{16}H_{14}N_{2}O_{2}S. The compound's structure features a naphthalene ring substituted with a sulfonamide group and a side chain containing thiophene and furan rings.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various sulfonamide derivatives, including this compound. The following table summarizes the antimicrobial activity observed in related compounds:

CompoundMIC (µg/mL)Target Pathogen
7b0.22Staphylococcus aureus
7b0.25Staphylococcus epidermidis
1331.64DNA gyrase (IC50)
132.67DHFR (IC50)

These findings indicate significant activity against key pathogens, with compound 7b demonstrating the lowest minimum inhibitory concentration (MIC), suggesting its potential as an effective antimicrobial agent .

Anticancer Activity

In addition to antimicrobial properties, sulfonamides have been explored for their anticancer effects. For instance, compounds structurally related to this compound have shown promising results in inhibiting tumor growth in vitro. A notable study reported that specific structural modifications enhanced cytotoxicity against various cancer cell lines:

CompoundIC50 (µM)Cancer Cell Line
91.61Jurkat (Bcl-2)
101.98A431

These results suggest that the presence of specific functional groups in the sulfonamide structure can significantly impact anticancer activity .

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in bacterial DNA replication and cancer cell proliferation. For instance, studies indicate that sulfonamides can inhibit dihydropteroate synthase , an enzyme critical for bacterial survival, as well as dihydrofolate reductase (DHFR), which is essential for DNA synthesis in both bacteria and cancer cells .

Case Studies

Several case studies have investigated the efficacy of sulfonamide derivatives in clinical settings:

  • Case Study on Antimicrobial Resistance : A recent study evaluated the effectiveness of various sulfonamides against resistant strains of Staphylococcus aureus. The findings indicated that certain derivatives maintained efficacy despite resistance patterns, providing a basis for their continued use in clinical applications .
  • Evaluation of Anticancer Properties : In vitro studies on human cancer cell lines demonstrated that modifications to the thiophene and furan components significantly enhanced cytotoxicity. The study concluded that these derivatives could serve as lead compounds for developing new anticancer agents .

Q & A

Q. What are the recommended synthetic routes for N-((5-(thiophen-2-yl)furan-2-yl)methyl)naphthalene-1-sulfonamide?

Methodological Answer: The synthesis typically involves coupling a naphthalene sulfonyl chloride derivative with a furan-methyl-thiophene amine intermediate. Key steps include:

Sulfonamide Formation: React naphthalene-1-sulfonyl chloride with (5-(thiophen-2-yl)furan-2-yl)methanamine in anhydrous dichloromethane or tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine is often used as a base to neutralize HCl byproducts .

Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from methanol/dichloromethane mixtures .

Q. Table 1: Representative Reaction Conditions

ReagentSolventTemperatureTimeYield
Naphthalene-1-sulfonyl chlorideDCM0°C → RT12–24 h60–75%
(5-(Thiophen-2-yl)furan-2-yl)methanamineTHFReflux6–8 h70–85%

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Assign peaks for thiophene (δ 6.8–7.5 ppm), furan (δ 6.3–7.1 ppm), and naphthalene (δ 7.5–8.5 ppm) protons. Sulfonamide NH appears as a broad singlet (δ 5.5–6.0 ppm) .
  • X-ray Crystallography:
    • Use SHELX software for structure refinement. Key parameters include:
  • Dihedral Angles: Between naphthalene and furan-thiophene moieties (e.g., ~80–90° for similar compounds) .
  • Intermolecular Interactions: C–H···π and N–H···π interactions stabilize the crystal lattice .

Q. How can preliminary biological activity screening be designed for this compound?

Methodological Answer:

  • Antimicrobial Assays:
    • Follow CLSI guidelines for broth microdilution (MIC determination against S. aureus, E. coli). Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1% v/v) .
  • Enzyme Inhibition:
    • Test against carbonic anhydrase or cyclooxygenase isoforms using fluorometric or spectrophotometric assays (e.g., esterase activity monitoring at 348 nm) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic properties and reactivity?

Methodological Answer:

  • Functional Selection: Use hybrid functionals (e.g., B3LYP) with 6-31G(d,p) basis sets to balance accuracy and computational cost .
  • Key Analyses:
    • Frontier Molecular Orbitals (FMOs): Calculate HOMO-LUMO gaps to predict charge transfer behavior.
    • Electrostatic Potential (ESP) Maps: Identify nucleophilic/electrophilic regions for sulfonamide reactivity .

Q. Table 2: DFT Parameters for Electronic Analysis

ParameterValue
FunctionalB3LYP
Basis Set6-31G(d,p)
Solvent ModelPCM (CHCl₃)
SoftwareGaussian 16

Q. How to resolve contradictions in biological activity data across assays?

Methodological Answer:

  • Assay Optimization:
    • Dose-Response Curves: Test concentrations spanning 3–5 log units to identify false negatives from narrow ranges.
    • Cytotoxicity Controls: Use MTT assays to rule out nonspecific cell death .
  • Meta-Analysis Framework:
    • Follow systematic review steps (e.g., ATSDR’s approach):

Risk of Bias Assessment: Evaluate study design (e.g., blinding, randomization) .

Confidence Rating: Rate evidence quality using criteria like reproducibility and dose-response consistency .

Q. What methodologies assess environmental persistence and degradation pathways?

Methodological Answer:

  • Hydrolysis Studies:
    • Incubate compound in buffers (pH 4–9) at 25–50°C. Monitor degradation via HPLC-UV at 254 nm .
  • Photolysis:
    • Expose to UV light (λ = 254–365 nm) in aqueous solutions. Identify byproducts using LC-MS/MS .
  • Ecotoxicology:
    • Follow OECD Test Guidelines 201 (algae growth inhibition) and 211 (Daphnia magna reproduction) .

Q. Table 3: Key Environmental Study Parameters

ParameterCondition
Hydrolysis pH4, 7, 9
Temperature25°C, 50°C
Photolysis λ254 nm
Test OrganismsD. magna, Pseudokirchneriella subcapitata

Q. How to optimize synthetic yield and purity for scale-up?

Methodological Answer:

  • DoE (Design of Experiments):
    • Vary reaction parameters (temperature, solvent polarity, stoichiometry) and analyze via PLS regression.
  • Continuous Flow Chemistry:
    • Use microreactors to enhance mixing and heat transfer. Residence times <30 minutes improve throughput .

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